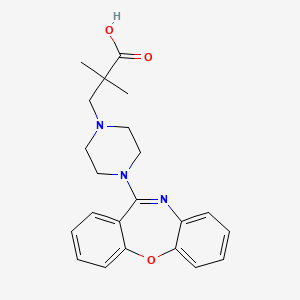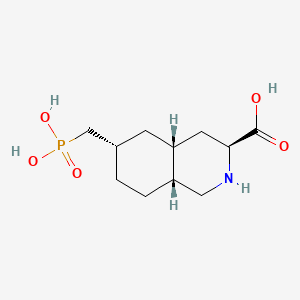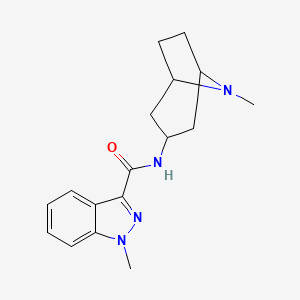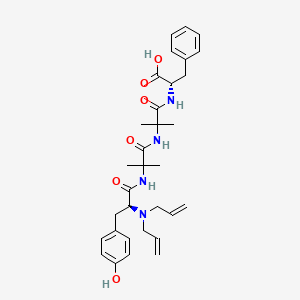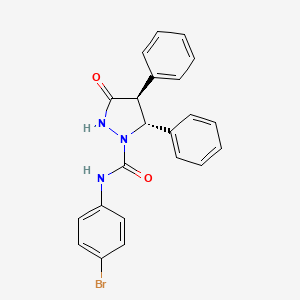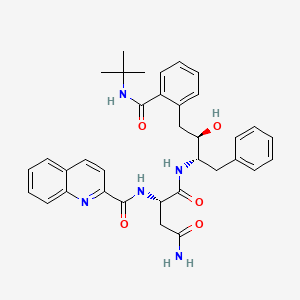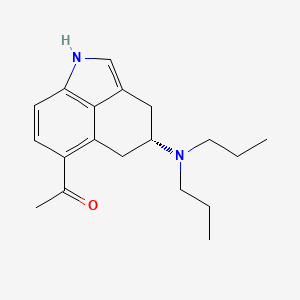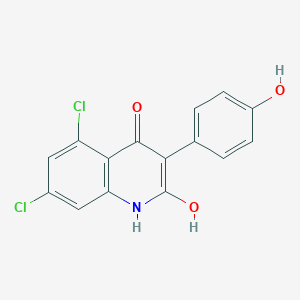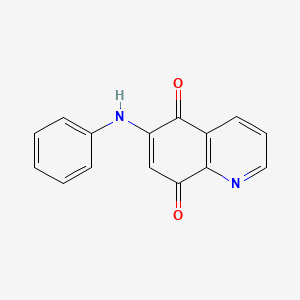
6-苯胺基-5,8-喹啉二酮
描述
6-Anilino-5,8-quinolinedione, also known as 6-Anilinoquinoline-5,8-quinone or LY-83,583, is a quinolone that is quinoline-5,8-dione in which the hydrogen at position 6 is replaced by an anilino group . It has a molecular formula of C15H10N2O2 and a molecular weight of 250.25 .
Molecular Structure Analysis
The molecular structure of 6-Anilino-5,8-quinolinedione is represented by the formula C15H10N2O2 . The compound consists of a quinoline-5,8-dione structure with an anilino group replacing a hydrogen atom at the 6th position .Physical And Chemical Properties Analysis
6-Anilino-5,8-quinolinedione is a solid substance with a violet color. It is soluble in 0.1 M HCl (1 mg/mL), methanol (11 mg/mL), and ethanol (8 mg/mL). It should be stored at a temperature of 2-8°C .科学研究应用
Application 1: Inhibition of Soluble Guanylate Cyclase and cGMP Production
- Summary of the Application : 6-Anilino-5,8-quinolinedione is used as a research tool in neurology and biochemistry for its ability to inhibit soluble guanylate cyclase, an enzyme that catalyzes the conversion of GTP to the second messenger cyclic guanosine monophosphate (cGMP) .
- Methods of Application or Experimental Procedures : While the specific experimental procedures can vary depending on the research context, the compound is typically introduced to a biological system where soluble guanylate cyclase is present, and its effects on cGMP production are measured .
- Results or Outcomes : The application of 6-Anilino-5,8-quinolinedione results in the inhibition of cGMP production. This can be quantitatively measured through various biochemical assays .
Application 2: Blocking the Release of Intracellular Calcium and Antigen-Induced Leukotrienes
- Summary of the Application : 6-Anilino-5,8-quinolinedione has been found to block the release of intracellular calcium and antigen-induced leukotrienes . Leukotrienes are lipid mediators involved in the pathogenesis of numerous inflammatory diseases, including asthma, allergic rhinitis, and atherosclerosis.
- Methods of Application or Experimental Procedures : The compound is typically applied to cells in culture, and its effects on intracellular calcium levels and leukotriene release are measured using appropriate assays .
- Results or Outcomes : The application of 6-Anilino-5,8-quinolinedione results in the blocking of intracellular calcium release and the inhibition of leukotriene production .
Application 3: Blocking Nitrovasodilator-Induced Cyclic GMP Increases and Inhibition of Platelet Activation
- Summary of the Application : 6-Anilino-5,8-quinolinedione, also known as LY 83583, has been found to block nitrovasodilator-induced cyclic GMP increases and inhibition of platelet activation . This suggests that it could potentially be used in the treatment of conditions where platelet activation is a problem, such as thrombosis or certain types of heart disease.
- Methods of Application or Experimental Procedures : The compound is typically applied to platelets in a biological system, and its effects on cyclic GMP levels and platelet activation are measured using appropriate assays .
- Results or Outcomes : The application of 6-Anilino-5,8-quinolinedione results in the blocking of nitrovasodilator-induced cyclic GMP increases and the inhibition of platelet activation .
Application 4: Inhibition of Nitric Oxide-Induced Cyclic GMP Formation
- Summary of the Application : 6-Anilino-5,8-quinolinedione has been found to inhibit nitric oxide-induced cyclic GMP formation . This suggests that it could potentially be used in the study of nitric oxide signaling pathways and related physiological processes.
- Methods of Application or Experimental Procedures : The compound is typically applied to a biological system where nitric oxide signaling is present, and its effects on cyclic GMP formation are measured .
- Results or Outcomes : The application of 6-Anilino-5,8-quinolinedione results in the inhibition of nitric oxide-induced cyclic GMP formation .
Application 5: Antineoplastic Agent
- Summary of the Application : 6-Anilino-5,8-quinolinedione has been identified as an antineoplastic agent . This means it has the potential to inhibit or prevent the proliferation of neoplasms, which are abnormal growths of tissue or, in other words, tumors .
- Methods of Application or Experimental Procedures : The compound would typically be applied to cancer cells in a biological system, and its effects on tumor growth and proliferation would be measured using appropriate assays .
- Results or Outcomes : The application of 6-Anilino-5,8-quinolinedione results in the inhibition or prevention of the proliferation of neoplasms .
Application 6: Blocking Acetylcholine Induced Vasorelaxation
- Summary of the Application : 6-Anilino-5,8-quinolinedione has been found to block acetylcholine induced vasorelaxation . This suggests that it could potentially be used in the study of vasorelaxation pathways and related physiological processes.
- Methods of Application or Experimental Procedures : The compound is typically applied to a biological system where acetylcholine induced vasorelaxation is present, and its effects on vasorelaxation are measured .
- Results or Outcomes : The application of 6-Anilino-5,8-quinolinedione results in the blocking of acetylcholine induced vasorelaxation .
属性
IUPAC Name |
6-anilinoquinoline-5,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c18-13-9-12(17-10-5-2-1-3-6-10)15(19)11-7-4-8-16-14(11)13/h1-9,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIJYWUWLNHKNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=O)C3=C(C2=O)C=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60238488 | |
| Record name | 6-Anilino-5,8-quinolinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Anilino-5,8-quinolinedione | |
CAS RN |
91300-60-6 | |
| Record name | 6-(Phenylamino)-5,8-quinolinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91300-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Anilino-5,8-quinolinedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091300606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Anilino-5,8-quinolinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60238488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Anilinoquinoline-5,8-quinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-(Phenylamino)-5,8-quinolinedione | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TD9FS56333 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

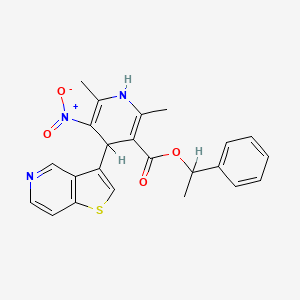

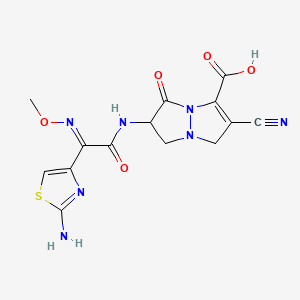
![1-[5-Ethyl-2-hydroxy-4-[[6-methyl-6-(1H-tetrazol-5-YL)heptyl]oxy]phenyl]ethanone](/img/structure/B1675639.png)
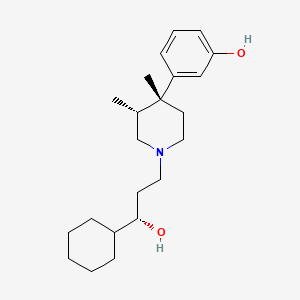
![5-[(3,5-Ditert-butyl-4-hydroxyphenyl)methylidene]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B1675642.png)
